Euphol

Beschreibung

Euphol has been reported in Camellia sinensis, Euphorbia jolkinii, and other organisms with data available.

from Euphorbia acaulis Roxb.; structure given in first source

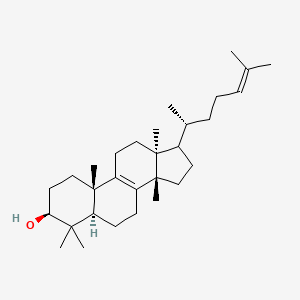

Structure

3D Structure

Eigenschaften

IUPAC Name |

(3S,5R,10S,13S,14S,17S)-4,4,10,13,14-pentamethyl-17-[(2R)-6-methylhept-5-en-2-yl]-2,3,5,6,7,11,12,15,16,17-decahydro-1H-cyclopenta[a]phenanthren-3-ol | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C30H50O/c1-20(2)10-9-11-21(3)22-14-18-30(8)24-12-13-25-27(4,5)26(31)16-17-28(25,6)23(24)15-19-29(22,30)7/h10,21-22,25-26,31H,9,11-19H2,1-8H3/t21-,22+,25+,26+,28-,29+,30-/m1/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CAHGCLMLTWQZNJ-WZLOIPHISA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CCC=C(C)C)C1CCC2(C1(CCC3=C2CCC4C3(CCC(C4(C)C)O)C)C)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H](CCC=C(C)C)[C@@H]1CC[C@]2([C@]1(CCC3=C2CC[C@@H]4[C@@]3(CC[C@@H](C4(C)C)O)C)C)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C30H50O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID201318412 | |

| Record name | (+)-Euphol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201318412 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

426.7 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | Euphol | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0031438 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

514-47-6 | |

| Record name | (+)-Euphol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=514-47-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | (+)-Euphol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201318412 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Euphol | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0031438 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

116 °C | |

| Record name | Euphol | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0031438 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Foundational & Exploratory

Euphol: A Comprehensive Technical Guide on its Chemical Structure and Physicochemical Properties

Euphol, a tetracyclic triterpene alcohol, is a significant secondary metabolite predominantly found in the latex of various plants belonging to the Euphorbiaceae family. This document provides an in-depth overview of its chemical structure, physicochemical characteristics, and relevant experimental methodologies, tailored for researchers, scientists, and professionals in the field of drug development.

Chemical Structure and Identification

Euphol is characterized by a tetracyclic dammarane skeleton. Its chemical identity is precisely defined by several key identifiers, which are crucial for its unambiguous identification in scientific literature and databases.

| Identifier | Value |

| IUPAC Name | (3S,4R,5R,8S,9S,10R,13R,14R,17R)-4,14-dimethyl-17-[(2R)-6-methylhept-5-en-2-yl]-7,8,9,11,12,13,15,16-octahydro-6H-cyclopenta[a]phenanthren-3-ol |

| SMILES String | C--INVALID-LINK--[C@H]1CC[C@@]2([C@H]1--INVALID-LINK--C)C |

| InChI Key | InChI=1S/C30H50O/c1-20(2)10-9-11-21(3)22-12-15-30(8)23(22)13-14-25-28(6)18-24(31)26(4)27(28)16-17-29(25,30)7/h10,21-24,26-27,31H,9,11-18H2,1-8H3/t21-,22+,23-,24+,26-,27+,28-,29-,30+/m1/s1 |

| Molecular Formula | C30H50O |

| CAS Number | 514-47-6 |

Physicochemical Properties

The physicochemical properties of euphol are fundamental to understanding its behavior in biological systems and for the design of potential therapeutic applications. The following table summarizes its key properties.

| Property | Value | Notes |

| Molecular Weight | 426.72 g/mol | |

| Appearance | White crystalline solid | |

| Melting Point | 115-116 °C | Experimentally determined. |

| Boiling Point | 481.5 ± 14.0 °C | Predicted value. |

| Solubility | Insoluble in water; Soluble in chloroform. | Experimentally observed. |

| Octanol-Water Partition Coefficient (logP) | 7.6 | Predicted value, indicating high lipophilicity. |

Experimental Protocols

Determination of Melting Point

The melting point of euphol is a critical parameter for its identification and purity assessment. A standard and widely used method for its determination is the capillary melting point technique.

Apparatus:

-

Melting point apparatus (e.g., Thomas-Hoover Uni-Melt or similar)

-

Capillary tubes (sealed at one end)

-

Spatula

-

Mortar and pestle

Procedure:

-

Sample Preparation: A small amount of purified euphol is finely ground into a powder using a mortar and pestle.

-

Capillary Loading: The open end of a capillary tube is tapped into the powdered sample, packing a small amount (2-3 mm in height) into the sealed end.

-

Apparatus Setup: The loaded capillary tube is placed into the heating block of the melting point apparatus.

-

Heating and Observation: The sample is heated at a controlled rate. The temperature at which the solid begins to melt (onset) and the temperature at which the last crystal disappears (liquefaction) are recorded as the melting point range. For a pure substance like euphol, this range is typically narrow.

Qualitative Solubility Assessment

The solubility of euphol in different solvents provides insight into its polarity and is crucial for developing formulation strategies.

Materials:

-

Purified euphol

-

Test tubes

-

Vortex mixer

-

Solvents: Distilled water, Chloroform

Procedure:

-

Sample Dispensing: Approximately 1-2 mg of euphol is placed into separate test tubes.

-

Solvent Addition: To each test tube, 1 mL of the respective solvent (distilled water, chloroform) is added.

-

Mixing: The test tubes are agitated using a vortex mixer for 30 seconds to facilitate dissolution.

-

Observation: The samples are visually inspected for the presence of undissolved solid. The solubility is qualitatively described as "soluble" if no solid particles are visible, or "insoluble" if the solid remains suspended or settled.

Illustrative Diagrams

Conceptual Workflow for Euphol Isolation

The following diagram illustrates a general workflow for the isolation and purification of euphol from a plant source, such as Euphorbia latex.

The Biosynthesis of Euphol in Plants: A Technical Guide for Researchers

For Researchers, Scientists, and Drug Development Professionals

Introduction

Euphol, a tetracyclic triterpenoid alcohol, is a bioactive secondary metabolite predominantly found in the latex of various plant species belonging to the Euphorbia genus.[1][2][3] This compound has garnered significant interest in the scientific and pharmaceutical communities due to its diverse pharmacological activities, including anti-inflammatory, antiviral, and notably, anticancer properties.[2] Understanding the intricate biosynthetic pathway of euphol is paramount for its potential biotechnological production and the development of novel therapeutic agents. This technical guide provides an in-depth overview of the euphol biosynthesis pathway in plants, focusing on the core enzymatic steps, quantitative data, and detailed experimental protocols relevant to its study.

The Core Biosynthesis Pathway of Euphol

The biosynthesis of euphol originates from the ubiquitous isoprenoid pathway, specifically the mevalonate (MVA) pathway in the cytoplasm.[4] The pathway can be broadly divided into three key stages:

-

Formation of Isopentenyl Pyrophosphate (IPP) and Dimethylallyl Pyrophosphate (DMAPP): The pathway commences with the condensation of three acetyl-CoA molecules to form 3-hydroxy-3-methylglutaryl-CoA (HMG-CoA). HMG-CoA is then reduced to mevalonate by the rate-limiting enzyme HMG-CoA reductase (HMGR). Subsequent phosphorylation and decarboxylation steps convert mevalonate into the fundamental five-carbon building blocks of isoprenoids, IPP and its isomer DMAPP.

-

Synthesis of 2,3-Oxidosqualene: IPP and DMAPP are sequentially condensed to form geranyl pyrophosphate (GPP) and then farnesyl pyrophosphate (FPP). Two molecules of FPP are then joined in a head-to-head condensation reaction by squalene synthase (SQS) to produce squalene. Squalene is subsequently epoxidized by squalene epoxidase (SQE) to yield 2,3-oxidosqualene, the linear precursor for the cyclization into various triterpenoid skeletons.

-

Cyclization of 2,3-Oxidosqualene to Euphol: This is the crucial branch point of the pathway where the diversity of triterpenoids is generated. The cyclization of 2,3-oxidosqualene into euphol is catalyzed by a specific oxidosqualene cyclase (OSC) known as euphol synthase. In Euphorbia tirucalli, this enzyme has been identified as EtOSC5.[2][5] This enzyme orchestrates a complex cascade of cyclization and rearrangement reactions to form the characteristic euphane skeleton of euphol.

References

- 1. researchgate.net [researchgate.net]

- 2. De Novo Biosynthesis of the Anticancer Compound Euphol in Saccharomyces cerevisiae - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. csu-fullerton.primo.exlibrisgroup.com [csu-fullerton.primo.exlibrisgroup.com]

- 4. tandfonline.com [tandfonline.com]

- 5. pubs.acs.org [pubs.acs.org]

Euphol's Mechanism of Action in Inflammatory Diseases: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Euphol, a tetracyclic triterpene alcohol found predominantly in the sap of plants from the Euphorbiaceae family, has emerged as a promising natural compound with potent anti-inflammatory properties.[1] Extensive research has demonstrated its efficacy in various preclinical models of inflammatory diseases, including colitis, skin inflammation, and pleurisy.[1][2] This technical guide provides an in-depth exploration of the molecular mechanisms underlying euphol's anti-inflammatory effects, with a focus on its modulation of key signaling pathways. This document is intended to serve as a comprehensive resource for researchers and professionals in drug development, offering detailed experimental protocols, quantitative data summaries, and visual representations of the core signaling cascades involved.

Core Mechanisms of Action: Modulation of Inflammatory Signaling Pathways

Euphol exerts its anti-inflammatory effects through the modulation of several critical signaling pathways that are often dysregulated in inflammatory conditions. The primary mechanisms identified to date involve the inhibition of the Nuclear Factor-kappa B (NF-κB) and Protein Kinase C (PKC)/Extracellular Signal-Regulated Kinase (ERK) pathways.

Inhibition of the NF-κB Signaling Pathway

The NF-κB pathway is a cornerstone of the inflammatory response, responsible for the transcription of a wide array of pro-inflammatory genes, including cytokines, chemokines, and adhesion molecules. In unstimulated cells, NF-κB is sequestered in the cytoplasm by inhibitor of κB (IκB) proteins. Upon stimulation by inflammatory signals, the IκB kinase (IKK) complex phosphorylates IκBα, leading to its ubiquitination and subsequent proteasomal degradation. This allows NF-κB to translocate to the nucleus and initiate the transcription of target genes.

Euphol has been shown to significantly inhibit the activation of the NF-κB pathway.[3] Studies in a dextran sulfate sodium (DSS)-induced colitis model in mice demonstrated that oral administration of euphol prevented the phosphorylation and subsequent degradation of IκBα.[4] This, in turn, inhibited the nuclear translocation of the p65 subunit of NF-κB.[4] By blocking this critical step, euphol effectively suppresses the downstream expression of numerous pro-inflammatory mediators.

Attenuation of the PKC/ERK Signaling Pathway

The PKC/ERK pathway is another crucial signaling cascade involved in inflammation, particularly in skin inflammatory responses. Topical application of phorbol esters like 12-O-tetradecanoylphorbol-13-acetate (TPA) activates PKC isozymes, which in turn phosphorylate and activate downstream kinases, including ERK1/2. Activated ERK then promotes the expression of pro-inflammatory enzymes like cyclooxygenase-2 (COX-2) and the production of chemokines.

Euphol has been demonstrated to effectively suppress TPA-induced skin inflammation by targeting this pathway.[2] Research has shown that topical application of euphol reduces the activation of PKCα and PKCδ isozymes.[2] This upstream inhibition leads to a subsequent reduction in the phosphorylation of ERK and a decrease in the upregulation of COX-2.[2]

Quantitative Data on Anti-Inflammatory Effects

The anti-inflammatory activity of euphol has been quantified in various in vivo and in vitro models. The following tables summarize the key findings, providing a comparative overview of its efficacy.

Table 1: In Vivo Efficacy of Euphol in Animal Models of Inflammation

| Model | Species | Treatment and Dose | Parameter Measured | Result (% inhibition or change) | Reference(s) |

| DSS-Induced Colitis | Mouse | 30 mg/kg, p.o. | Disease Activity Index (DAI) | Significant reduction from day 3 onwards | [1] |

| 30 mg/kg, p.o. | Myeloperoxidase (MPO) Activity | Significant reduction | [1] | ||

| 30 mg/kg, p.o. | IL-1β protein levels | 80% inhibition | [1] | ||

| 30 mg/kg, p.o. | CXCL1/KC protein levels | 48% inhibition | [1] | ||

| 30 mg/kg, p.o. | MIP-2 protein levels | 65% inhibition | [1] | ||

| 30 mg/kg, p.o. | MCP-1 protein levels | 80% inhibition | [1] | ||

| 30 mg/kg, p.o. | IL-1β mRNA expression | 95% inhibition | [1] | ||

| 30 mg/kg, p.o. | CXCL1/KC mRNA expression | 100% inhibition | [1] | ||

| 30 mg/kg, p.o. | TNF-α mRNA expression | 40% inhibition | [1] | ||

| 30 mg/kg, p.o. | IL-6 mRNA expression | 75% inhibition | [1] | ||

| TNBS-Induced Colitis | Mouse | 30 mg/kg, p.o. | Body weight loss | Significant reduction | [5] |

| 30 mg/kg, p.o. | Macroscopic damage score | Significant reduction | [5] | ||

| TPA-Induced Ear Edema | Mouse | 100 µ g/ear , topical | Ear Edema | Significant inhibition | [2] |

| Carrageenan-Induced Pleurisy | Rat | 8 mg/kg, p.o. | Exudate Volume | Significant decrease | [6] |

| 8 mg/kg, p.o. | Neutrophil Infiltration | Significant decrease | [6] | ||

| 8 mg/kg, p.o. | TNF-α levels | 46.0 ± 2.9% inhibition | [6] | ||

| 8 mg/kg, p.o. | IL-1β levels | 50.1 ± 1.9% inhibition | [6] | ||

| 8 mg/kg, p.o. | IL-6 levels | 37.1 ± 2.3% inhibition | [6] |

p.o. - per os (by mouth)

Table 2: In Vitro Efficacy of Euphol

| Cell Line/System | Treatment and Concentration | Parameter Measured | Result (% inhibition or change) | Reference(s) |

| Bone Marrow-Derived Macrophages (LPS-stimulated) | 1 and 10 µM | MCP-1 production | Significant reduction | [1] |

| 1 and 10 µM | TNF-α production | Significant reduction | [1] | |

| 1 and 10 µM | IL-6 production | Significant reduction | [1] | |

| 1 and 10 µM | IFN-γ production | Significant reduction | [1] | |

| 1 and 10 µM | IL-10 production | Significant increase | [1] | |

| Mv1Lu cells (TGF-β stimulated) | 1.25 µg/mL | Luciferase activity | 35% reduction | [7] |

| 5 µg/mL | Luciferase activity | 50% reduction | [7] | |

| 40 µg/mL | Smad2 phosphorylation | ~81% suppression | [7] | |

| AGS cells (TGF-β stimulated) | 40 µg/mL | Smad2 phosphorylation | ~93% suppression | [7] |

| Human Cancer Cell Lines | Various (1.41–38.89 µM) | Cell Viability (IC50) | Varies by cell line | [8] |

Experimental Protocols

This section provides detailed methodologies for key experiments cited in this guide, enabling replication and further investigation.

TPA-Induced Ear Edema in Mice

-

Animals: Male Swiss mice (25-30 g) are used. Animals are housed under standard laboratory conditions with free access to food and water for at least one week before the experiment.

-

Induction of Edema: 12-O-tetradecanoylphorbol-13-acetate (TPA) is dissolved in acetone. A solution of 2.5 µg of TPA in 20 µL of acetone is topically applied to the inner and outer surfaces of the right ear of each mouse.[9][10][11][12][13] The left ear serves as a control and receives only the vehicle (acetone).

-

Treatment: Euphol (e.g., 100 µ g/ear ) or vehicle is topically applied 30 minutes before the TPA application.[2]

-

Measurement of Edema: Six hours after TPA application, the mice are euthanized, and a 6 mm diameter punch biopsy is taken from both the right (TPA-treated) and left (control) ears. The biopsies are weighed, and the difference in weight between the right and left ear punches is calculated to determine the extent of the edema.

-

Data Analysis: The anti-inflammatory effect is expressed as the percentage of inhibition of edema in the treated group compared to the vehicle-treated control group.

DSS-Induced Colitis in Mice

-

Animals: Male C57BL/6 mice (8-10 weeks old) are used.

-

Induction of Colitis: Acute colitis is induced by administering 3% (w/v) dextran sulfate sodium (DSS; molecular weight 36,000-50,000) in the drinking water for 7 consecutive days.[1][14] Control mice receive regular drinking water.

-

Treatment: Euphol is suspended in a 5% Tween 80 solution in saline. Mice are treated orally by gavage with euphol (e.g., 30 mg/kg) or vehicle twice daily for the 7 days of DSS administration.[1]

-

Clinical Assessment: Mice are monitored daily for body weight, stool consistency, and the presence of blood in the stool. A Disease Activity Index (DAI) is calculated based on these parameters.

-

Tissue Collection and Analysis: On day 8, mice are euthanized, and the colons are excised. The length of the colon is measured. Distal portions of the colon are collected for histological analysis (H&E staining), myeloperoxidase (MPO) activity assay, and measurement of cytokine and chemokine levels by ELISA or RT-PCR.[1]

-

Immunohistochemistry: Paraffin-embedded colon sections are used for the immunohistochemical detection of proteins such as p65 NF-κB and Ki67 to assess inflammation and cell proliferation, respectively.[4][15]

Myeloperoxidase (MPO) Activity Assay

-

Sample Preparation: Colon tissue samples are homogenized in a potassium phosphate buffer containing 0.5% hexadecyltrimethylammonium bromide (HTAB). The homogenates are then centrifuged, and the supernatant is collected.[1][16][17][18]

-

Assay Procedure: The supernatant is added to a reaction mixture containing o-dianisidine dihydrochloride and hydrogen peroxide in a potassium phosphate buffer.

-

Measurement: The change in absorbance is measured spectrophotometrically at 460 nm over a defined period. MPO activity is expressed as units per milligram of tissue.

Western Blot Analysis for NF-κB and p-ERK

-

Protein Extraction: Colon tissue or cell lysates are prepared using a suitable lysis buffer containing protease and phosphatase inhibitors. Protein concentration is determined using a BCA protein assay.

-

SDS-PAGE and Transfer: Equal amounts of protein are separated by SDS-polyacrylamide gel electrophoresis and transferred to a polyvinylidene difluoride (PVDF) membrane.

-

Immunoblotting: The membrane is blocked with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST). The membrane is then incubated with primary antibodies against p-p65 NF-κB, IκBα, p-ERK, total ERK, or β-actin overnight at 4°C.[7][19][20][21]

-

Detection: After washing with TBST, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody. The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.

-

Quantification: The intensity of the bands is quantified using densitometry software and normalized to a loading control like β-actin.

Conclusion

Euphol demonstrates significant anti-inflammatory potential through its targeted inhibition of the NF-κB and PKC/ERK signaling pathways. The quantitative data from a range of preclinical models consistently support its efficacy in reducing key inflammatory markers. The detailed experimental protocols provided in this guide offer a foundation for further research into the therapeutic applications of euphol for inflammatory diseases. As a natural compound with a well-defined mechanism of action, euphol represents a compelling candidate for further drug development and clinical investigation.

References

- 1. Preventive and Therapeutic Euphol Treatment Attenuates Experimental Colitis in Mice - PMC [pmc.ncbi.nlm.nih.gov]

- 2. The role of PKC/ERK1/2 signaling in the anti-inflammatory effect of tetracyclic triterpene euphol on TPA-induced skin inflammation in mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. PKCδ/MAPKs and NF-κB Pathways are Involved in the Regulation of Ingenane-Type Diterpenoids from Euphorbia neriifolia on Macrophage Function - PMC [pmc.ncbi.nlm.nih.gov]

- 4. scispace.com [scispace.com]

- 5. researchgate.net [researchgate.net]

- 6. Increased carrageenan-induced acute lung inflammation in old rats - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Euphol from Euphorbia tirucalli Negatively Modulates TGF-β Responsiveness via TGF-β Receptor Segregation inside Membrane Rafts - PMC [pmc.ncbi.nlm.nih.gov]

- 8. In vitro screening of cytotoxic activity of euphol from Euphorbia tirucalli on a large panel of human cancer-derived cell lines - PMC [pmc.ncbi.nlm.nih.gov]

- 9. mdpi.com [mdpi.com]

- 10. Anti-inflammatory Activity of Some Extracts and Isolates from Leonotis nepetaefolia on TPA-induced Edema Model [scielo.org.mx]

- 11. Edema and cell infiltration in the phorbol ester-treated mouse ear are temporally separate and can be differentially modulated by pharmacologic agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Tachyphylaxis in 12-0-tetradecanoylphorbol acetate- and arachidonic acid-induced ear edema - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. TPA-induced mouse ear edema: Significance and symbolism [wisdomlib.org]

- 14. An experimental model of colitis induced by dextran sulfate sodium from acute progresses to chronicity in C57BL/6: correlation between conditions of mice and the environment - PMC [pmc.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

- 16. sfrbm.org [sfrbm.org]

- 17. cdn.caymanchem.com [cdn.caymanchem.com]

- 18. Measuring Myeloperoxidase Activity as a Marker of Inflammation in Gut Tissue Samples of Mice and Rat - PMC [pmc.ncbi.nlm.nih.gov]

- 19. researchgate.net [researchgate.net]

- 20. Involvement of ERK, p38 and NF-κB signal transduction in regulation of TLR2, TLR4 and TLR9 gene expression induced by lipopolysaccharide in mouse dendritic cells - PMC [pmc.ncbi.nlm.nih.gov]

- 21. researchgate.net [researchgate.net]

Spectroscopic Analysis of Euphol: A Technical Guide for Researchers

For Immediate Release

This technical guide provides a comprehensive overview of the spectroscopic data and analysis of euphol, a tetracyclic triterpene with significant pharmacological interest. This document is intended for researchers, scientists, and professionals in drug development, offering a centralized resource for euphol's spectral characteristics, experimental methodologies for its analysis, and insights into its biological mechanisms of action.

Introduction to Euphol

Euphol is a naturally occurring triterpene alcohol found predominantly in the latex of various plants of the Euphorbia genus. It has garnered considerable attention in the scientific community for its diverse biological activities, including anti-inflammatory, anti-cancer, and antiviral properties. Understanding the structural and chemical properties of euphol through spectroscopic analysis is fundamental for its identification, characterization, and further development as a potential therapeutic agent.

Spectroscopic Data of Euphol

The following tables summarize the key spectroscopic data for euphol, compiled from various analytical studies. This data serves as a reference for the identification and structural elucidation of this compound.

¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy

The ¹³C NMR spectrum of euphol provides a detailed map of its carbon skeleton. The chemical shifts are indicative of the electronic environment of each carbon atom.

Table 1: ¹³C NMR Spectroscopic Data for Euphol

| Carbon Position | Chemical Shift (δ) in ppm |

|---|---|

| 1 | 35.4 |

| 2 | 28.0 |

| 3 | 79.2 |

| 4 | 39.2 |

| 5 | 51.2 |

| 6 | 19.2 |

| 7 | 28.0 |

| 8 | 134.3 |

| 9 | 133.8 |

| 10 | 37.5 |

| 11 | 21.7 |

| 12 | 31.1 |

| 13 | 44.3 |

| 14 | 50.2 |

| 15 | 30.0 |

| 16 | 28.3 |

| 17 | 49.9 |

| 18 | 15.8 |

| 19 | 20.4 |

| 20 | 36.1 |

| 21 | 19.1 |

| 22 | 35.7 |

| 23 | 25.0 |

| 24 | 125.4 |

| 25 | 131.1 |

| 26 | 17.9 |

| 27 | 25.9 |

| 28 | 28.2 |

| 29 | 15.7 |

| 30 | 24.9 |

Data recorded in CDCl₃. Chemical shifts may vary slightly depending on the solvent and instrument frequency.

¹H Nuclear Magnetic Resonance (NMR) Spectroscopy

The ¹H NMR spectrum reveals the proton environment of euphol, providing information on the connectivity and stereochemistry of the molecule.

Table 2: ¹H NMR Spectroscopic Data for Euphol

| Proton Position | Chemical Shift (δ) in ppm | Multiplicity | Coupling Constant (J) in Hz |

|---|---|---|---|

| H-3 | 3.24 | dd | 11.8, 4.5 |

| H-18 | 0.75 | s | |

| H-19 | 0.95 | s | |

| H-21 | 0.86 | d | 6.0 |

| H-24 | 5.09 | t | 7.1 |

| H-26 | 1.68 | s | |

| H-27 | 1.60 | s | |

| H-28 | 0.80 | s | |

| H-29 | 1.00 | s | |

| H-30 | 0.87 | s |

Data recorded in CDCl₃. Chemical shifts and coupling constants are representative values and may vary.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of euphol, confirming its elemental composition.

Table 3: Mass Spectrometry Data for Euphol

| Ion | m/z |

|---|---|

| [M+H]⁺ | 427.3934 |

| [M+H-H₂O]⁺ | 409 |

Data obtained via Electrospray Ionization (ESI) in positive mode.

Infrared (IR) Spectroscopy

The IR spectrum of euphol highlights the presence of key functional groups.

Table 4: Infrared (IR) Spectroscopic Data for Euphol

| Wavenumber (cm⁻¹) | Functional Group |

|---|---|

| ~3580 | O-H (alcohol) |

| ~3089, 2980 | C-H (sp² and sp³) |

| ~1640 | C=C (alkene) |

Data typically recorded using KBr pellet.

Experimental Protocols

Detailed methodologies are crucial for the reproducible analysis of euphol. The following sections outline the typical experimental protocols for the spectroscopic techniques discussed.

Isolation and Purification of Euphol

Euphol is commonly isolated from the latex of Euphorbia species. A general procedure is as follows:

-

Extraction: The fresh latex is collected and extracted with a solvent such as methanol or a mixture of dichloromethane and methanol.[1]

-

Partitioning: The crude extract is then partitioned with immiscible solvents of increasing polarity, for example, hexane and dichloromethane, to separate compounds based on their polarity.[1]

-

Chromatography: The fraction containing euphol is subjected to column chromatography on silica gel.[2] Elution with a gradient of solvents, such as n-hexane and ethyl acetate, allows for the separation of euphol from other triterpenoids.

-

Purification: Further purification can be achieved by recrystallization from a suitable solvent like methanol to yield pure euphol.[3]

NMR Spectroscopy

High-resolution ¹H and ¹³C NMR spectra are essential for the structural elucidation of euphol.

-

Sample Preparation: A sample of pure euphol (typically 5-10 mg) is dissolved in approximately 0.5 mL of a deuterated solvent, most commonly deuterated chloroform (CDCl₃), in a standard 5 mm NMR tube.

-

Instrument Parameters:

-

Spectrometer: A high-field NMR spectrometer (e.g., 400 MHz or higher) is used.

-

¹H NMR:

-

A standard pulse sequence (e.g., zg30) is used.

-

The spectral width is set to cover the expected range of proton chemical shifts (e.g., 0-12 ppm).

-

A sufficient number of scans (e.g., 16-64) are acquired to achieve a good signal-to-noise ratio.

-

A relaxation delay (d1) of 1-2 seconds is typically used.

-

-

¹³C NMR:

-

A proton-decoupled pulse sequence (e.g., zgpg30) is employed.

-

The spectral width is set to encompass the carbon chemical shift range (e.g., 0-220 ppm).

-

A larger number of scans (e.g., 1024 or more) is required due to the lower natural abundance of ¹³C.

-

A relaxation delay of 2-5 seconds is used to ensure full relaxation of quaternary carbons.

-

-

-

Data Processing: The acquired free induction decay (FID) is Fourier transformed, phase-corrected, and baseline-corrected. The chemical shifts are referenced to the residual solvent peak (e.g., CDCl₃ at 7.26 ppm for ¹H and 77.16 ppm for ¹³C).

Mass Spectrometry

Mass spectrometry is used to determine the molecular weight and fragmentation pattern of euphol.

-

Sample Preparation: A dilute solution of euphol is prepared in a suitable solvent such as methanol or acetonitrile.

-

Instrumentation: An electrospray ionization (ESI) source coupled to a mass analyzer (e.g., quadrupole, time-of-flight) is commonly used.

-

Analysis Parameters:

-

Ionization Mode: Positive ion mode is typically used to generate the [M+H]⁺ ion.

-

Infusion: The sample can be directly infused into the mass spectrometer or introduced via liquid chromatography (LC-MS).

-

Mass Range: The mass analyzer is set to scan a range that includes the expected molecular weight of euphol (e.g., m/z 100-1000).

-

Collision-Induced Dissociation (CID): Tandem mass spectrometry (MS/MS) can be performed to obtain fragmentation data by inducing fragmentation of the parent ion.

-

Infrared Spectroscopy

IR spectroscopy is used to identify the functional groups present in euphol.

-

Sample Preparation: A small amount of euphol is finely ground with dry potassium bromide (KBr) powder and pressed into a thin, transparent pellet.

-

Analysis: The KBr pellet is placed in the sample holder of an FTIR spectrometer.

-

Data Acquisition: The spectrum is recorded over the mid-IR range (typically 4000-400 cm⁻¹). A background spectrum of a blank KBr pellet is also recorded and subtracted from the sample spectrum.

Signaling Pathways Modulated by Euphol

Recent research has shed light on the molecular mechanisms underlying the biological activities of euphol. Two key signaling pathways modulated by euphol are the Transforming Growth Factor-beta (TGF-β) and Nuclear Factor-kappa B (NF-κB) pathways.

Modulation of the TGF-β Signaling Pathway

Euphol has been shown to negatively modulate TGF-β signaling.[4][5] It is believed to achieve this by inducing the movement of TGF-β receptors into lipid-raft microdomains of the cell membrane, which can lead to their degradation.[4][6] This interference with TGF-β signaling is significant as this pathway is implicated in cancer progression and fibrosis.[7]

Inhibition of the NF-κB Signaling Pathway

Euphol exhibits anti-inflammatory effects by inhibiting the NF-κB signaling pathway.[8] NF-κB is a key transcription factor that regulates the expression of pro-inflammatory genes. By preventing the activation of NF-κB, euphol can reduce the production of inflammatory mediators.

Conclusion

This technical guide provides a consolidated resource for the spectroscopic analysis of euphol, intended to aid researchers in its identification, characterization, and further investigation. The detailed spectroscopic data, coupled with standardized experimental protocols, will facilitate consistent and reproducible research. Furthermore, the elucidation of euphol's interaction with key signaling pathways offers a foundation for understanding its therapeutic potential and guiding future drug development efforts.

References

- 1. Analytical methods to access the chemical composition of an Euphorbia tirucalli anticancer latex from traditional Brazilian medicine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Euphol from Euphorbia tirucalli Negatively Modulates TGF-β Responsiveness via TGF-β Receptor Segregation inside Membrane Rafts - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Euphol from Euphorbia tirucalli Negatively Modulates TGF-β Responsiveness via TGF-β Receptor Segregation inside Membrane Rafts | PLOS One [journals.plos.org]

- 5. Euphol from Euphorbia tirucalli Negatively Modulates TGF-β Responsiveness via TGF-β Receptor Segregation inside Membrane Rafts - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. Preventive and Therapeutic Euphol Treatment Attenuates Experimental Colitis in Mice - PMC [pmc.ncbi.nlm.nih.gov]

The Potential of Euphol and Its Derivatives: A Technical Guide to Bioactivity

For Researchers, Scientists, and Drug Development Professionals

Introduction

Euphol, a tetracyclic triterpene alcohol primarily isolated from plants of the Euphorbia genus, has emerged as a promising natural product with a diverse range of biological activities.[1][2] Its potential as a scaffold for the development of new therapeutic agents has garnered significant interest within the scientific community. This technical guide provides an in-depth overview of the bioactivity of euphol and its derivatives, with a focus on their anticancer and anti-inflammatory properties. It summarizes key quantitative data, details common experimental protocols, and visualizes the underlying signaling pathways.

Anticancer Activity

Euphol has demonstrated significant cytotoxic effects against a broad spectrum of human cancer cell lines.[1][3] Its anticancer activity is attributed to its ability to inhibit cell proliferation, motility, and colony formation, as well as to induce apoptosis and autophagy.[1][4][5][6]

Quantitative Cytotoxicity Data

The following table summarizes the half-maximal inhibitory concentration (IC50) values of euphol against various cancer cell lines, providing a comparative view of its efficacy.

| Cell Line | Cancer Type | IC50 (µM) | Reference |

| Pancreatic Carcinoma | Pancreatic Cancer | 6.84 | [1] |

| Esophageal Squamous Cell | Esophageal Cancer | 11.08 | [1] |

| K-562 | Leukemia | 34.44 | [7] |

| HRT-18 | Colorectal Cancer | 70.8 | [8] |

| 3T3 | Fibrosarcoma | 39.2 | [8] |

| Jurkat | Leukemia | >100 | [9] |

| HL-60 | Leukemia | >100 | [9] |

| B16F10 | Melanoma | >100 | [9] |

| U87-MG | Adult Glioma | 28.24 | [10] |

| U373 | Adult Glioma | 30.48 | [10] |

| U251 | Adult Glioma | 23.32 | [10] |

| GAMG | Adult Glioma | 8.473 | [10] |

| SW1088 | Adult glioma | 27.41 | [10] |

| SW1783 | Adult glioma | 19.62 | [10] |

| SNB19 | Adult glioma | 34.41 | [10] |

| RES186 | Pediatric glioma | 16.7 | [10] |

Note: The cytotoxic effects of euphol can be dose and time-dependent, and can vary between different cell lines of the same tumor type.[10]

Experimental Protocol: MTS Assay for Cytotoxicity

A common method to assess the cytotoxic effect of euphol is the Cell Titer 96 Aqueous cell proliferation assay (MTS assay).[1]

Methodology:

-

Cell Plating: Cancer cells are seeded into 96-well plates at a density of up to 5x10^3 cells/well and incubated overnight to allow for attachment.

-

Serum Starvation: Cells are then placed in low-serum conditions for 24 hours.

-

Treatment: Euphol is added to the wells at various concentrations.

-

Incubation: The plates are incubated for a specified period (e.g., 72 hours).

-

MTS Reagent: The MTS reagent is added to each well according to the manufacturer's instructions.

-

Incubation: The plates are incubated for a further 1-4 hours.

-

Absorbance Reading: The absorbance is measured at 490 nm using a microplate reader.

-

Data Analysis: The percentage of cell viability is calculated relative to untreated control cells, and the IC50 value is determined.

Anti-inflammatory Activity

Euphol and its derivatives exhibit potent anti-inflammatory properties, which are attributed to their ability to modulate key inflammatory pathways.[2]

Mechanisms of Anti-inflammatory Action

-

Inhibition of NF-κB: Euphol has been shown to inhibit the activation of nuclear factor-kappa B (NF-κB), a critical transcription factor that regulates the expression of pro-inflammatory genes.[2]

-

Modulation of Protein Kinase C (PKC): It can inhibit the inflammatory response triggered by the activation of protein kinase C.[2]

-

Downregulation of Pro-inflammatory Mediators: Euphol can reduce the levels of pro-inflammatory mediators such as cyclooxygenase-2 (COX-2) and inducible nitric oxide synthase (iNOS).[11]

-

Reduction of Leukocyte Influx: Topical application of euphol has been found to reduce leukocyte influx by decreasing chemokine levels.

Experimental Protocol: In Vitro Anti-inflammatory Assays

Several in vitro assays can be employed to evaluate the anti-inflammatory activity of euphol derivatives.[12][13]

1. Protein Denaturation Assay:

-

Principle: This assay assesses the ability of a compound to inhibit the heat-induced denaturation of proteins like egg albumin or bovine serum albumin, a process analogous to inflammation-induced protein denaturation.[12][13]

-

Methodology: A reaction mixture containing the protein and the test compound is heated, and the resulting turbidity is measured spectrophotometrically. The percentage of inhibition is calculated by comparing it to a control without the test compound.

2. NF-κB Reporter Assay:

-

Principle: This assay measures the inhibition of NF-κB transcriptional activity.

-

Methodology: Cells are transfected with a reporter plasmid containing a promoter with NF-κB binding sites linked to a reporter gene (e.g., luciferase). After treatment with an inflammatory stimulus and the test compound, the reporter gene expression is quantified.

3. COX and Lipoxygenase Inhibition Assays:

-

Principle: These assays measure the direct inhibitory effect of the compound on the activity of cyclooxygenase (COX) and lipoxygenase (LOX) enzymes, which are key in the inflammatory cascade.[12][13]

-

Methodology: Colorimetric or fluorometric assay kits are commercially available to measure the activity of these enzymes in the presence and absence of the test compound.

Signaling Pathways Modulated by Euphol

Euphol exerts its biological effects by modulating several key signaling pathways involved in cell growth, survival, and inflammation.

MAP Kinase/ERK1/2 and PI3K/AKT Pathways

The mitogen-activated protein kinase (MAPK)/extracellular signal-regulated kinase (ERK1/2) and the phosphatidylinositol 3-kinase (PI3K)/AKT pathways are crucial for cell proliferation and survival.[14] Studies have shown that euphol can induce apoptosis in cancer cells by affecting these pathways.[14]

-

In U87 MG glioblastoma cells, euphol-induced apoptosis is correlated with a significant inhibition of the MAP kinase/Erk 1/2 and PI3K/Akt signaling pathways.[14]

-

Conversely, in C6 glioblastoma cells, apoptosis is associated with a long-lasting activation of Erk 1/2.[14]

-

In PC-3 prostate cancer cells, euphol has limited to no effect on Erk 1/2 and Akt activity.[14]

TGF-β Signaling Pathway

The transforming growth factor-β (TGF-β) signaling pathway plays a complex role in cancer, with both tumor-suppressive and pro-metastatic functions. Euphol has been shown to negatively modulate TGF-β responsiveness.[15]

-

Euphol can suppress TGF-β signaling by inducing the movement of TGF-β receptors into lipid-raft microdomains and promoting their degradation.[15]

-

This leads to a decrease in TGF-β-induced phosphorylation of Smad2 and subsequent suppression of TGF-β-induced transcriptional activation.[15]

Euphol Derivatives

The chemical structure of euphol provides a versatile scaffold for the synthesis of new derivatives with potentially enhanced bioactivity. Semi-synthetic derivatives of ingenol, another compound from Euphorbia, have shown potent antitumor activity.[4] For instance, ingenol-3-dodecanoate (IngC) displayed significantly higher efficacy against esophageal cancer cell lines compared to known ingenol compounds.[4] This highlights the potential for developing novel and more potent anticancer agents through the chemical modification of euphol and related compounds.

Conclusion

Euphol and its derivatives represent a promising class of natural products with significant potential for the development of new anticancer and anti-inflammatory therapies. Their multifaceted mechanisms of action, including the modulation of key signaling pathways, make them attractive candidates for further investigation. This technical guide provides a foundational understanding of their bioactivity, offering valuable insights for researchers and drug development professionals working in this exciting field. Further research into the synthesis of novel derivatives and their comprehensive biological evaluation is warranted to fully explore their therapeutic potential.

References

- 1. In vitro screening of cytotoxic activity of euphol from Euphorbia tirucalli on a large panel of human cancer-derived cell lines - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Euphol: chemical and biological aspects: A review [ejchem.journals.ekb.eg]

- 3. researchgate.net [researchgate.net]

- 4. Modified ingenol semi-synthetic derivatives from Euphorbia tirucalli induce cytotoxicity on a large panel of human cancer cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Euphol, a tetracyclic triterpene, from Euphorbia tirucalli induces autophagy and sensitizes temozolomide cytotoxicity on glioblastoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. plantaanalytica.com [plantaanalytica.com]

- 7. researchgate.net [researchgate.net]

- 8. Immunomodulatory and cytotoxic activities of euphol - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Pharmacokinetics and cytotoxic study of euphol from Euphorbia umbellata (Bruyns) Pax latex - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Cytotoxic effect of euphol from <i>Euphorbia tirucalli</i> on a large panel of human cancer cell lines. - ASCO [asco.org]

- 11. Thieme E-Journals - Planta Medica / Abstract [thieme-connect.com]

- 12. In vitro assays to investigate the anti-inflammatory activity of herbal extracts [wisdomlib.org]

- 13. researchgate.net [researchgate.net]

- 14. Euphol from Tapinanthus sp. Induces Apoptosis and Affects Signaling Proteins in Glioblastoma and Prostate Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Euphol from Euphorbia tirucalli Negatively Modulates TGF-β Responsiveness via TGF-β Receptor Segregation inside Membrane Rafts - PMC [pmc.ncbi.nlm.nih.gov]

In Silico Prediction of Euphol Molecular Targets: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the methodologies for the in silico prediction and experimental validation of the molecular targets of euphol, a tetracyclic triterpene with promising anti-inflammatory and anticancer properties. This document outlines common computational approaches, details relevant experimental validation techniques, and presents known quantitative data for euphol's biological activities.

Introduction to Euphol

Euphol is a tetracyclic triterpene alcohol found in various plants of the Euphorbiaceae family. It has demonstrated a range of biological activities, including anti-inflammatory, analgesic, and cytotoxic effects against several cancer cell lines. Understanding the molecular targets of euphol is crucial for elucidating its mechanisms of action and for the development of novel therapeutic agents. In silico methods offer a powerful approach to predict these targets, which can then be validated through targeted experimental assays.

In Silico Target Prediction Methodologies

The identification of potential protein targets for a small molecule like euphol can be accelerated using computational, or in silico, methods. These approaches leverage the vast amount of available biological and chemical data to predict interactions between a ligand and its potential protein targets.

Reverse Docking

Reverse docking, also known as inverse docking, is a computational technique used to identify potential protein targets of a small molecule by docking the molecule into the binding sites of a large number of protein structures.[1][2][3][4]

-

Ligand Preparation:

-

Obtain the 3D structure of euphol from a chemical database (e.g., PubChem, ZINC15).

-

Prepare the ligand by adding hydrogen atoms, assigning partial charges, and defining rotatable bonds using software such as Avogadro or AutoDockTools.[4]

-

-

Protein Target Database Preparation:

-

Compile a database of 3D human protein structures from the Protein Data Bank (PDB).

-

Prepare the protein structures by removing water molecules and co-crystallized ligands, adding polar hydrogen atoms, and assigning charges using tools like PDBTools.[1]

-

-

Binding Site Prediction:

-

Identify potential binding pockets on each protein in the database. This can be done based on existing ligand-bound structures or using binding site prediction algorithms.

-

-

Molecular Docking Simulation:

-

Scoring and Ranking:

-

Score the docking poses based on the binding affinity (e.g., kcal/mol) calculated by the docking program.

-

Rank the potential protein targets according to their predicted binding affinities.

-

-

Hit Selection and Filtering:

-

Select the top-ranking protein targets for further analysis.

-

Filter the results based on biological relevance to euphol's known activities (e.g., inflammation, cancer).

-

Pharmacophore Modeling

Pharmacophore modeling identifies the essential three-dimensional arrangement of chemical features of a molecule that are responsible for its biological activity.[5][6] For euphol, pharmacophore models can be generated based on its structure and known active analogues to screen for proteins that have complementary binding site features.

-

Training Set Selection:

-

Compile a set of structurally diverse molecules with known activity towards a specific target (if available for euphol or similar triterpenoids).

-

-

Conformational Analysis:

-

Generate a diverse set of low-energy conformers for each molecule in the training set.

-

-

Pharmacophore Feature Identification:

-

Identify common chemical features among the active molecules, such as hydrogen bond acceptors, hydrogen bond donors, hydrophobic regions, and aromatic rings.

-

-

Pharmacophore Model Generation:

-

Model Validation:

-

Validate the generated models using a test set of known active and inactive molecules. A good model should be able to distinguish between active and inactive compounds.

-

-

Virtual Screening:

-

Use the validated pharmacophore model as a 3D query to screen large compound databases to identify other molecules, or in a reverse approach, to screen protein binding site databases to identify potential targets.

-

Experimental Validation of Predicted Targets

Following in silico prediction, experimental validation is essential to confirm the interaction between euphol and its predicted molecular targets. Below are protocols for assays relevant to the known anti-inflammatory and anticancer activities of euphol.

NF-κB Signaling Pathway Inhibition Assay (Luciferase Reporter Assay)

The NF-κB signaling pathway is a key regulator of inflammation.[8] A luciferase reporter assay can be used to quantify the inhibitory effect of euphol on NF-κB activation.[8][9][10][11][12]

-

Cell Culture and Transfection:

-

Culture a suitable cell line (e.g., HEK293T) engineered to stably express a luciferase reporter gene under the control of an NF-κB response element.

-

Seed the cells in a 96-well plate and allow them to adhere.

-

-

Compound Treatment:

-

Treat the cells with varying concentrations of euphol for a predetermined time (e.g., 1 hour).

-

-

Stimulation:

-

Induce NF-κB activation by treating the cells with an appropriate stimulus, such as tumor necrosis factor-alpha (TNF-α) or phorbol 12-myristate 13-acetate (PMA), for a specific duration (e.g., 6-24 hours).[8]

-

-

Cell Lysis:

-

Wash the cells with PBS and then lyse them using a passive lysis buffer.[9]

-

-

Luciferase Assay:

-

Add a luciferase assay reagent containing the substrate (e.g., D-luciferin) to the cell lysates.[13]

-

Measure the luminescence using a luminometer. The light output is proportional to the luciferase activity, which in turn reflects the level of NF-κB activation.

-

-

Data Analysis:

-

Normalize the luciferase activity to a control (e.g., co-transfected Renilla luciferase or total protein concentration).

-

Calculate the percentage of inhibition of NF-κB activation by euphol compared to the stimulated control.

-

PI3K/Akt Signaling Pathway Inhibition Assay (Western Blot)

The PI3K/Akt pathway is crucial for cell survival and proliferation and is often dysregulated in cancer.[14][15][16] Western blotting can be used to assess the effect of euphol on the phosphorylation status of key proteins in this pathway, such as Akt.[17][18]

-

Cell Culture and Treatment:

-

Culture a relevant cancer cell line (e.g., a gastric or breast cancer cell line) and seed in plates.

-

Treat the cells with different concentrations of euphol for a specified time.

-

-

Protein Extraction:

-

Lyse the cells in a radioimmunoprecipitation assay (RIPA) buffer containing protease and phosphatase inhibitors.

-

Quantify the total protein concentration using a BCA or Bradford assay.

-

-

SDS-PAGE and Western Blotting:

-

Separate the protein lysates by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and transfer them to a polyvinylidene difluoride (PVDF) membrane.[14]

-

Block the membrane with a blocking buffer (e.g., 5% non-fat milk or bovine serum albumin in TBST).

-

Incubate the membrane with primary antibodies specific for the phosphorylated and total forms of Akt and other relevant pathway proteins.

-

Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.

-

-

Detection and Analysis:

-

Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

-

Quantify the band intensities and determine the ratio of phosphorylated protein to total protein to assess the effect of euphol on pathway activation.

-

TGF-β Signaling Pathway Inhibition Assay (Reporter Assay)

The TGF-β signaling pathway is involved in a wide range of cellular processes, including proliferation, differentiation, and apoptosis, and its dysregulation is implicated in cancer.[13][19] A reporter assay can be used to measure the effect of euphol on TGF-β-induced transcriptional activity.[20][21][22]

-

Cell Culture and Transfection:

-

Culture cells (e.g., Mv1Lu mink lung epithelial cells) that are responsive to TGF-β.

-

Transfect the cells with a luciferase reporter plasmid containing TGF-β-responsive elements (e.g., CAGA12-luc).[20]

-

-

Compound Treatment:

-

Treat the transfected cells with various concentrations of euphol for a defined period.

-

-

Stimulation:

-

Stimulate the cells with TGF-β to induce the signaling pathway.

-

-

Luciferase Assay:

-

Lyse the cells and measure the luciferase activity as described in the NF-κB assay protocol.[13]

-

-

Data Analysis:

-

Normalize the luciferase activity and calculate the inhibitory effect of euphol on TGF-β-induced transcriptional activation.

-

Quantitative Data for Euphol

The following table summarizes the reported cytotoxic activities of euphol against various human cancer cell lines.

| Cell Line | Cancer Type | IC50 (µM) | Reference |

| CS12 | Gastric Cancer | Not specified, but higher cytotoxicity than in noncancerous CSN cells | [23] |

| Multiple (73 cell lines) | Various | Range: 1.41 - 38.89 | [24][25][26] |

| Esophageal Squamous Cell | Esophageal Cancer | 11.08 | [24][25][26] |

| Pancreatic Carcinoma | Pancreatic Cancer | 6.84 | [24][25][26] |

| Jurkat, HL-60, K-562, B16F10, HRT-18 | Leukemia, Melanoma, Colorectal Cancer | Not specified individually, but cytotoxic effects observed | [27] |

| Glioblastoma Cells | Brain Cancer | Concentration-dependent cytotoxic effects observed | [28] |

Visualizations of Signaling Pathways and Workflows

In Silico Target Prediction Workflow

Caption: A generalized workflow for in silico prediction of euphol's molecular targets.

NF-κB Signaling Pathway

Caption: Simplified NF-κB signaling pathway and the potential inhibitory point of euphol.

PI3K/Akt Signaling Pathway

Caption: The PI3K/Akt signaling pathway and potential inhibitory points of euphol.

TGF-β Signaling Pathway

Caption: The TGF-β signaling pathway and a potential point of inhibition by euphol.

References

- 1. Large-Scale Target Identification of Herbal Medicine Using a Reverse Docking Approach - PMC [pmc.ncbi.nlm.nih.gov]

- 2. pubs.acs.org [pubs.acs.org]

- 3. Inverse Molecular Docking as a Novel Approach to Study Anticarcinogenic and Anti-Neuroinflammatory Effects of Curcumin - PMC [pmc.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. Pharmacophore modeling and in silico toxicity assessment of potential anticancer agents from African medicinal plants - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Pharmacophore Modeling and Virtual Screening for Novel Acidic Inhibitors of Microsomal Prostaglandin E2 Synthase-1 (mPGES-1) - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. indigobiosciences.com [indigobiosciences.com]

- 9. Monitor NF-κB activation with dual luciferase reporter assay on SpectraMax iD5 [moleculardevices.com]

- 10. cdn.caymanchem.com [cdn.caymanchem.com]

- 11. Luminescence-based in vivo monitoring of NF-κB activity through a gene delivery approach - PMC [pmc.ncbi.nlm.nih.gov]

- 12. indigobiosciences.com [indigobiosciences.com]

- 13. researchgate.net [researchgate.net]

- 14. Measurement of constitutive MAPK and PI3K/AKT signaling activity in human cancer cell lines - PMC [pmc.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

- 16. researchgate.net [researchgate.net]

- 17. pubcompare.ai [pubcompare.ai]

- 18. pubcompare.ai [pubcompare.ai]

- 19. Euphol from Euphorbia tirucalli Negatively Modulates TGF-β Responsiveness via TGF-β Receptor Segregation inside Membrane Rafts - PMC [pmc.ncbi.nlm.nih.gov]

- 20. Dynamic Visualization of TGF-β/SMAD3 Transcriptional Responses in Single Living Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 21. invivogen.com [invivogen.com]

- 22. New reagents for improved in vitro and in vivo examination of TGF-β signalling - PubMed [pubmed.ncbi.nlm.nih.gov]

- 23. Euphol from Euphorbia tirucalli selectively inhibits human gastric cancer cell growth through the induction of ERK1/2-mediated apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 24. In vitro screening of cytotoxic activity of euphol from Euphorbia tirucalli on a large panel of human cancer-derived cell lines - PMC [pmc.ncbi.nlm.nih.gov]

- 25. researchgate.net [researchgate.net]

- 26. In vitro screening of cytotoxic activity of euphol from Euphorbia tirucalli on a large panel of human cancer-derived cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 27. Pharmacokinetics and cytotoxic study of euphol from Euphorbia umbellata (Bruyns) Pax latex - PubMed [pubmed.ncbi.nlm.nih.gov]

- 28. Euphol, a tetracyclic triterpene, from Euphorbia tirucalli induces autophagy and sensitizes temozolomide cytotoxicity on glioblastoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]

Methodological & Application

Protocol for the Extraction of Euphol from Plant Material

Application Note & Protocol

For Researchers, Scientists, and Drug Development Professionals

Introduction

Euphol, a tetracyclic triterpenoid alcohol, is a phytochemical with significant therapeutic potential, exhibiting anti-inflammatory, antiviral, and cytotoxic activities.[1][2] It is found in various plant species, particularly within the Euphorbiaceae family. This document provides detailed protocols for the extraction and purification of euphol from plant materials, targeting researchers, scientists, and professionals in drug development. The methodologies described are based on established scientific literature and are designed to yield euphol of sufficient purity for further biological and chemical investigations.

Data Presentation: Comparison of Extraction Methods

The selection of an appropriate extraction method is critical for maximizing the yield and purity of euphol. Below is a summary of quantitative data from various studies, highlighting the efficiency of different extraction techniques and solvent systems.

| Plant Material | Extraction Method | Solvent System | Yield of Euphol | Reference |

| Euphorbia tirucalli latex | Column Chromatography | n-hexane/Chloroform gradient | 4.2 g from 5.9 g of evaporated latex extract | [3] |

| Euphorbia tirucalli sap | Butanol fraction purification | Hexane, n-butanol, followed by HPLC and Sephadex G75 column | 3.5 g of euphol acetate from an unspecified amount of sap | [1] |

| Euphorbia kansui dried roots | Reflux Extraction | 95% Ethanol | Not specified directly, but euphol isolated via subsequent HPLC | |

| Euphorbia tirucalli | Ultrasound-Assisted Extraction (UAE) | Optimized conditions (temperature, time, power) can enhance efficiency | Positive effects on obtaining euphol reported, but specific yield data not provided in the abstract | [4] |

Note: Direct comparison of yields is challenging due to variations in the starting material, reporting metrics, and purity of the final product. The provided data serves as a guideline for selecting an appropriate extraction strategy.

Experimental Protocols

Protocol 1: Conventional Solvent Extraction and Column Chromatography

This protocol is a widely used method for obtaining euphol from various parts of Euphorbia species.

1. Plant Material Preparation:

-

Air-dry the plant material (e.g., leaves, stems, roots, or whole plant) at room temperature in a well-ventilated area, protected from direct sunlight.

-

Once completely dry, grind the material into a fine powder using a mechanical grinder.

2. Extraction:

-

Maceration:

-

Soak the powdered plant material in a suitable solvent (e.g., methanol, ethanol, or acetone) at a solid-to-solvent ratio of 1:10 (w/v) for 3-5 days at room temperature with occasional stirring.

-

Filter the extract through Whatman No. 1 filter paper.

-

Repeat the extraction process with fresh solvent three more times to ensure exhaustive extraction.

-

Combine all the filtrates.

-

-

Soxhlet Extraction:

-

Place the powdered plant material in a thimble and extract with a suitable solvent (e.g., n-hexane or acetone) in a Soxhlet apparatus for 24-48 hours, or until the solvent running through the siphon tube is colorless.

-

3. Concentration:

-

Evaporate the solvent from the combined filtrates or the Soxhlet extract under reduced pressure using a rotary evaporator at a temperature not exceeding 50°C to obtain a crude extract.

4. Fractionation (for polar extracts):

-

If a polar solvent like methanol or ethanol was used for extraction, the crude extract can be further fractionated.

-

Suspend the crude extract in water and sequentially partition it with solvents of increasing polarity, such as n-hexane, chloroform, ethyl acetate, and n-butanol. The euphol-containing fraction is typically found in the less polar partitions (n-hexane and chloroform).

5. Purification by Column Chromatography:

-

Prepare a silica gel (60-120 mesh) column using a suitable non-polar solvent (e.g., n-hexane).

-

Dissolve the crude extract or the euphol-rich fraction in a minimal amount of the initial mobile phase solvent and load it onto the column.

-

Elute the column with a gradient of increasing polarity, starting with n-hexane and gradually introducing a more polar solvent like ethyl acetate (e.g., 100:0 to 0:100 n-hexane:ethyl acetate).

-

Collect fractions and monitor them by Thin Layer Chromatography (TLC) using a suitable mobile phase (e.g., n-hexane:ethyl acetate 8:2) and visualizing with an appropriate staining reagent (e.g., anisaldehyde-sulfuric acid followed by heating).

-

Combine the fractions containing euphol (identified by comparison with a standard, if available) and evaporate the solvent to obtain purified euphol.

6. Recrystallization:

-

Further purify the obtained euphol by recrystallization from a suitable solvent system, such as methanol-acetone, to obtain crystalline euphol.

Protocol 2: Ultrasound-Assisted Extraction (UAE)

UAE is a more modern and efficient method that can reduce extraction time and solvent consumption.[4]

1. Plant Material Preparation:

-

Follow the same procedure as in Protocol 1 for drying and powdering the plant material.

2. Extraction:

-

Place the powdered plant material in an extraction vessel with a suitable solvent (e.g., ethanol or methanol).

-

Submerge the vessel in an ultrasonic bath or use an ultrasonic probe.

-

Sonify the mixture for a specified period (e.g., 30-60 minutes) at a controlled temperature (e.g., 40-50°C) and ultrasonic power. These parameters may need to be optimized for different plant materials.

3. Filtration and Concentration:

-

Filter the mixture and concentrate the extract using a rotary evaporator as described in Protocol 1.

4. Purification:

-

Follow the purification steps (Column Chromatography and Recrystallization) as outlined in Protocol 1.

Mandatory Visualizations

Experimental Workflow for Euphol Extraction

Caption: Experimental workflow for the extraction and purification of euphol from plant material.

Signaling Pathway Modulated by Euphol

Euphol has been shown to modulate several signaling pathways involved in cancer progression. One such pathway is the PI3K/AKT pathway, which is crucial for cell survival and proliferation.[5]

Caption: Simplified diagram of the PI3K/AKT signaling pathway and the inhibitory effect of euphol.

References

- 1. In vitro screening of cytotoxic activity of euphol from Euphorbia tirucalli on a large panel of human cancer-derived cell lines - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. orbi.umons.ac.be [orbi.umons.ac.be]

Application Notes and Protocols for Assessing Euphol Cytotoxicity in Cell Culture

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to utilizing various cell culture assays for evaluating the cytotoxic effects of euphol, a tetracyclic triterpene with demonstrated anti-cancer properties.[1][2][3] Detailed protocols for key assays are provided to ensure reproducible and accurate results.

Introduction to Euphol and its Cytotoxic Potential

Euphol is a natural compound isolated from plants of the Euphorbia genus, which has been traditionally used in folk medicine for treating various ailments, including cancer.[1] Scientific studies have validated its cytotoxic activity against a broad spectrum of human cancer cell lines, making it a promising candidate for further investigation as a potential anti-cancer agent.[1][2][3][4][5] Euphol has been shown to inhibit cancer cell proliferation, motility, and colony formation.[1][2] Its mechanisms of action are multifaceted, involving the induction of apoptosis, cell cycle arrest, and modulation of key signaling pathways.[6][7][8][9]

Data Presentation: Euphol Cytotoxicity (IC50)

The half-maximal inhibitory concentration (IC50) is a critical parameter for quantifying the cytotoxic potential of a compound. The following table summarizes the IC50 values of euphol against a variety of human cancer cell lines as determined by MTS or similar cell viability assays.

| Cancer Type | Cell Line | IC50 (µM) |

| Breast Cancer | T47D | 38.89[5] |

| MDA-MB-231 | 9.08[5] | |

| MDA-MB-468 | 30.89[5] | |

| BT20 | 8.96[5] | |

| HS587T | 18.15[5] | |

| MCF-7 | 18.76[5] | |

| Colon Cancer | SW480 | 5.79[5] |

| SW620 | 10.02[5] | |

| CO115 | 9.58[5] | |

| HCT15 | 5.47[5] | |

| Esophageal Cancer | Squamous Cell Carcinoma | 11.08[1][2][4] |

| Glioblastoma | U87-MG | 28.24[10] |

| U373 | 30.48[10] | |

| U251 | 23.32[10] | |

| GAMG | 8.473[10] | |

| Head and Neck Cancer | JHU-O22 | 26.35[5] |

| HN13 | 8.89[5] | |

| SCC25 | 6.65[5] | |

| SCC4 | 19.82[5] | |

| Leukemia | K-562 | 34.44 |

| Pancreatic Cancer | Pancreatic Carcinoma Cells | 6.84[1][2][4] |

| Prostate Cancer | PC-3 | Cytotoxic effect observed[6][11] |

Experimental Workflow for Euphol Cytotoxicity Testing

A systematic approach is crucial for accurately assessing the cytotoxic effects of euphol. The following diagram outlines a general experimental workflow.

Detailed Experimental Protocols

Cell Viability Assay (MTT Assay)

This assay measures the metabolic activity of cells, which is an indicator of cell viability.[12][13]

Materials:

-

Cancer cell lines

-

Complete culture medium

-

Euphol stock solution (in DMSO)

-

96-well plates

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)[14]

-

Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)[12]

-

Multichannel pipette

-

Microplate reader

Protocol:

-

Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium and incubate overnight.[4]

-

Prepare serial dilutions of euphol in culture medium.

-

Remove the medium from the wells and add 100 µL of the euphol dilutions. Include a vehicle control (medium with the same concentration of DMSO as the highest euphol concentration).

-

Incubate the plate for the desired time period (e.g., 24, 48, or 72 hours).

-

Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C until a purple precipitate is visible.[15]

-

Carefully remove the medium and add 100 µL of solubilization solution to each well.[15]

-

Shake the plate on an orbital shaker for 15 minutes to dissolve the formazan crystals.

-

Measure the absorbance at 570 nm using a microplate reader.[15]

-

Calculate cell viability as a percentage of the vehicle-treated control.

Membrane Integrity Assay (LDH Assay)

This assay quantifies cytotoxicity by measuring the activity of lactate dehydrogenase (LDH) released from damaged cells.[16][17]

Materials:

-

Cancer cell lines

-

Complete culture medium

-

Euphol stock solution

-

96-well plates

-

LDH cytotoxicity assay kit

-

Microplate reader

Protocol:

-

Seed cells in a 96-well plate as described for the MTT assay.

-

Treat cells with various concentrations of euphol and a vehicle control for the desired duration.

-

Prepare controls as per the kit instructions: culture medium background, vehicle control, and a maximum LDH release control (cells treated with lysis buffer).[18]

-

Carefully transfer a portion of the cell culture supernatant to a new 96-well plate.

-

Add the LDH reaction mixture to each well according to the kit's protocol.

-

Incubate the plate at room temperature for the time specified in the protocol (usually up to 30 minutes), protected from light.[19]

-

Add the stop solution provided in the kit.

-

Measure the absorbance at 490 nm and a reference wavelength of 680 nm.[19]

-

Calculate the percentage of cytotoxicity based on the absorbance readings, correcting for background.

Apoptosis Assay (Annexin V-FITC/PI Staining)

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.[20]

Materials:

-

Cancer cell lines treated with euphol

-

Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and binding buffer)

-

Flow cytometer

Protocol:

-

Induce apoptosis by treating cells with euphol for the desired time.

-

Harvest both adherent and floating cells and wash them with cold PBS.

-

Resuspend the cells in 1X binding buffer at a concentration of 1 x 10^6 cells/mL.

-

Transfer 100 µL of the cell suspension to a flow cytometry tube.

-

Add 5 µL of Annexin V-FITC and 5 µL of PI to the cell suspension.[16]

-

Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.[15]

-

Add 400 µL of 1X binding buffer to each tube.

-

Analyze the samples by flow cytometry within one hour.

Cell Cycle Analysis (Propidium Iodide Staining)

This method uses propidium iodide (PI) to stain cellular DNA, allowing for the analysis of cell cycle distribution by flow cytometry.[21][22]

Materials:

-

Cancer cell lines treated with euphol

-

PBS

-

Cold 70% ethanol[21]

-

Propidium Iodide (PI) staining solution (containing PI and RNase A)[21]

-

Flow cytometer

Protocol:

-

Treat cells with euphol for the desired time.

-

Harvest the cells and wash with PBS.

-

Fix the cells by adding cold 70% ethanol dropwise while vortexing, and incubate for at least 1 hour at 4°C.[21]

-

Wash the fixed cells with PBS to remove the ethanol.

-

Resuspend the cell pellet in PI staining solution.

-

Incubate for 30 minutes at room temperature in the dark.

-

Analyze the samples by flow cytometry. The DNA content will be proportional to the fluorescence intensity, allowing for the quantification of cells in G0/G1, S, and G2/M phases of the cell cycle.

Signaling Pathway Analysis

Euphol has been shown to modulate key signaling pathways involved in cell survival and proliferation, such as the MAPK/ERK and PI3K/AKT pathways.[6][23] Western blotting is a common technique to analyze the expression and phosphorylation status of key proteins in these pathways.

By investigating these pathways, researchers can gain a deeper understanding of the molecular mechanisms underlying euphol's cytotoxic effects.

References

- 1. artscimedia.case.edu [artscimedia.case.edu]

- 2. clyte.tech [clyte.tech]

- 3. In vitro screening of cytotoxic activity of euphol from Euphorbia tirucalli on a large panel of human cancer-derived cell lines - PMC [pmc.ncbi.nlm.nih.gov]

- 4. In vitro screening of cytotoxic activity of euphol from Euphorbia tirucalli on a large panel of human cancer-derived cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. SOFT AGAR ASSAY FOR COLONY FORMATION [www2.lbl.gov]

- 7. DNA Content for Cell Cycle Analysis of Fixed Cells With Propidium Iodide - Flow Cytometry Core Facility [med.virginia.edu]

- 8. labs.feinberg.northwestern.edu [labs.feinberg.northwestern.edu]

- 9. Scratch Wound Healing Assay [bio-protocol.org]

- 10. ucl.ac.uk [ucl.ac.uk]

- 11. Soft Agar Colony Formation Assay - Creative Bioarray - Creative Bioarray | Creative Bioarray [creative-bioarray.com]

- 12. CyQUANT MTT Cell Proliferation Assay Kit Protocol | Thermo Fisher Scientific - HK [thermofisher.com]

- 13. LDH cytotoxicity assay [protocols.io]

- 14. researchgate.net [researchgate.net]

- 15. BestProtocols: Annexin V Staining Protocol for Flow Cytometry | Thermo Fisher Scientific - TW [thermofisher.com]

- 16. static.igem.org [static.igem.org]

- 17. researchgate.net [researchgate.net]